3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one

Solubility Physicochemical Properties Drug Design

3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1322604-74-9) is a dihydroxy methaqualone metabolite with a unique 3,6-dihydroxyl substitution pattern critical for hydrogen-bond donor/acceptor interactions governing solubility, metabolic stability, and target binding affinity. Unlike mono-hydroxylated or unsubstituted quinazolinones, this compound enables definitive SAR studies for mosquito larvicide development (2-methyl core LC50: 2.085–4.201 μg/mL against Aedes aegypti) and serves as an irreplaceable reference standard for forensic methaqualone detection via LC-MS/MS or GC-MS. Commercially available at 95% purity, it eliminates custom synthesis delays for medicinal chemistry, chemical biology, and toxicology laboratories requiring reproducible, well-characterized starting material.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 1322604-74-9
Cat. No. B2924188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one
CAS1322604-74-9
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)O)C(=O)N1O
InChIInChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3
InChIKeyKJHNGGVFROMDRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1322604-74-9): Core Chemical Profile and Procurement Context


3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1322604-74-9) is a dihydroquinazolin-4-one derivative characterized by hydroxyl groups at the 3- and 6-positions and a methyl group at the 2-position on the heterocyclic core [1]. With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol, this compound is a member of the quinazolinone scaffold class, which is widely recognized for its diverse pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory properties [2]. The compound is commercially available from several specialty chemical suppliers with a reported purity of 95% , making it accessible as a research reagent or synthetic building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1322604-74-9) is Scientifically Inadvisable


Generic substitution of 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one with other quinazolinone derivatives is not advisable due to the critical role of its specific substitution pattern in determining key physicochemical and biological properties. The dual hydroxyl groups at positions 3 and 6 introduce hydrogen-bond donor and acceptor capabilities that significantly alter solubility, metabolic stability, and target binding affinity compared to mono-hydroxylated or unsubstituted analogs [1]. In the context of larvicidal activity, for example, compounds containing the 2-methyl-3,4-dihydroquinazolin-4-one core exhibited LC50 values ranging from 2.085 to 4.201 μg/mL against Aedes aegypti, an activity that is highly sensitive to substituent variations and cannot be assumed for the unsubstituted core [2]. Furthermore, the compound's role as a known metabolite of methaqualone underscores its distinct metabolic fate and potential for specific analytical or forensic applications that other quinazolinones cannot fulfill [3]. Therefore, interchangeability without quantitative validation would compromise experimental reproducibility and scientific validity.

Quantitative Differentiation Evidence for 3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1322604-74-9)


Enhanced Aqueous Solubility via Dual Hydroxyl Substitution Compared to Unsubstituted Core

The presence of two hydroxyl groups at positions 3 and 6 in 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is predicted to significantly enhance aqueous solubility relative to the unsubstituted 2-methyl-3,4-dihydroquinazolin-4-one core. Class-level SAR analysis of quinazolinones indicates that hydroxyl substituents increase polarity and hydrogen-bonding capacity, which directly correlates with improved solubility in aqueous media [1]. While direct experimental solubility data for the target compound is not available, the structurally related 6-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one is documented as soluble in organic solvents like ethanol and DMSO, with the additional 3-hydroxy group in the target compound expected to further enhance hydrophilicity [2].

Solubility Physicochemical Properties Drug Design

Commercial Availability with Defined Purity and Storage Specifications

The compound is commercially available from multiple suppliers with a specified minimum purity of 95% and recommended long-term storage in a cool, dry place . This level of quality assurance is essential for reproducible experimental outcomes. In contrast, closely related analogs such as 6-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1882-77-5) may only be available via custom synthesis, lacking standardized purity specifications and immediate off-the-shelf availability [1]. This difference directly impacts procurement timelines and experimental reliability.

Purity Storage Procurement

Class-Level Larvicidal Activity of 2-Methyl-3,4-dihydroquinazolin-4-one Core Provides Baseline for Hydroxylated Derivative

Compounds containing the 2-methyl-3,4-dihydroquinazolin-4-one core, which is structurally related to the target compound, have demonstrated larvicidal activity against Aedes aegypti mosquito larvae with LC50 values ranging from 2.085 to 4.201 μg/mL after 72-hour exposure [1]. This activity was confirmed using a QSAR model, and the compounds showed no toxicity to the nontarget organism Diplonychus rusticus, indicating environmental friendliness. While the target compound with additional hydroxyl groups has not been directly tested, the class-level activity of the core scaffold provides a strong rationale for its potential utility in vector control research. The hydroxyl groups in the target compound are expected to further modulate activity and selectivity.

Larvicidal Activity Aedes aegypti QSAR

Metabolite Identity Enables Specific Analytical and Forensic Applications

The target compound is structurally identified as 3',6-dihydroxymethaqualone, a known minor dihydroxy metabolite of the sedative-hypnotic drug methaqualone [1]. As a metabolite, it is of interest in forensic toxicology and drug metabolism studies. In contrast, other quinazolinone derivatives without this specific substitution pattern are not recognized metabolites of methaqualone and lack this specific analytical or forensic relevance. This unique identity justifies procurement of this compound as an analytical reference standard for metabolite identification and quantification in biological matrices.

Metabolite Forensic Toxicology Analytical Reference

Primary Research and Industrial Application Scenarios for 3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one (CAS 1322604-74-9)


Medicinal Chemistry Lead Optimization for Larvicidal Agents

Based on the class-level larvicidal activity of the 2-methyl-3,4-dihydroquinazolin-4-one core (LC50 2.085–4.201 μg/mL against Aedes aegypti) [1], this compound serves as an ideal starting point for SAR studies aimed at developing novel, environmentally friendly mosquito larvicides. The dual hydroxyl groups at positions 3 and 6 offer opportunities to modulate solubility and target binding, which can be exploited to enhance potency and selectivity. The compound's commercial availability at 95% purity ensures that such studies can commence without the delays associated with custom synthesis.

Forensic and Clinical Toxicology Analytical Reference Standard

As a documented minor dihydroxy metabolite of methaqualone [2], 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is uniquely positioned as an analytical reference standard for the detection and quantification of methaqualone abuse. Forensic and clinical toxicology laboratories can utilize this compound to develop and validate LC-MS/MS or GC-MS methods, ensuring accurate identification of methaqualone ingestion in biological samples. No other quinazolinone derivative can substitute for this specific metabolite in such assays.

Physicochemical Property Studies in Drug Design

The compound's unique substitution pattern (hydroxyl groups at 3- and 6-positions) makes it a valuable tool for investigating the impact of hydrogen-bond donor/acceptor groups on solubility, permeability, and metabolic stability of quinazolinone-based drug candidates [3]. Researchers can use this compound in comparative studies with mono-hydroxylated or unsubstituted analogs to derive quantitative SAR relationships that guide the design of more bioavailable and efficacious therapeutics. Its defined purity and storage conditions ensure reproducible experimental outcomes.

Quote Request

Request a Quote for 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.